molecular formula C11H14BrNO B039808 2-bromo-3-methyl-N-phenylbutanamide CAS No. 111216-73-0

2-bromo-3-methyl-N-phenylbutanamide

Cat. No.: B039808
CAS No.: 111216-73-0
M. Wt: 256.14 g/mol
InChI Key: UQQHXKRPBKQRLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-phenylbutanamide typically involves the bromination of 3-methyl-N-phenylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanamide chain . The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Reduction: The major product is 3-methyl-N-phenylbutanamide.

    Oxidation: Products vary depending on the site of oxidation but can include hydroxylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-methyl-N-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective bromination at the 2-position and the presence of a phenyl group make it a valuable compound in research settings .

Properties

IUPAC Name

2-bromo-3-methyl-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHXKRPBKQRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585375
Record name 2-Bromo-3-methyl-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111216-73-0
Record name 2-Bromo-3-methyl-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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